molecular formula C15H11BrO B1506979 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one CAS No. 885269-90-9

4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

Cat. No.: B1506979
CAS No.: 885269-90-9
M. Wt: 287.15 g/mol
InChI Key: CDCRYDCGKUIJOE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

The compound 4-bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one belongs to the class of polycyclic aromatic ketones with a fused tricyclic framework. Its systematic IUPAC name reflects its structural features:

  • "Dibenzo[a,d]annulen-5-one" denotes a seven-membered annulene ring fused to two benzene rings at positions a and d, with a ketone group at position 5.
  • "10,11-dihydro" indicates partial saturation of the annulene ring at carbons 10 and 11.
  • "4-Bromo" specifies a bromine substituent at position 4 of the aromatic system.

The molecular formula is $$ \text{C}{15}\text{H}{11}\text{BrO} $$, with a molecular weight of 287.15 g/mol. Structurally, it combines a bicyclic dibenzosuberenone core (a tricyclic system of two benzene rings fused to a seven-membered cycloheptenone) with a bromine atom at the para position relative to the ketone group. This architecture places it within the broader family of annulenes—monocyclic hydrocarbons with conjugated double bonds—though its fused aromatic system modifies its electronic properties.

Structural Feature Description
Core framework Tricyclic dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one)
Substituents Bromine at position 4; ketone at position 5
Hybridization sp²-dominated aromatic system with partial saturation at C10–C11
Conjugation Extended π-system across benzene rings and annulene core

Historical Context of Annulene Derivatives in Organic Chemistry

Annulenes, particularly dibenzo-fused derivatives, have played a pivotal role in understanding aromaticity and antiaromaticity. The synthesis of annulene in 1960 marked a milestone in confirming Hückel's rule for 4n+2 π-electron systems. However, nonplanar geometries in larger annulenes, such as annulene, revealed limitations in simple aromaticity models.

Dibenzosuberenones emerged as key intermediates in medicinal chemistry during the mid-20th century, notably in the synthesis of tricyclic antidepressants like amitriptyline. The brominated derivative, 4-bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one, gained prominence after advances in regioselective bromination techniques in the 1990s. A 1998 patent demonstrated aluminum chloride-catalyzed bromination of dibenzosuberone, enabling selective functionalization at position 4. This methodology addressed earlier challenges in controlling substitution patterns in polycyclic ketones, paving the way for targeted synthesis of derivatives for materials science and pharmaceutical research.

Positional Isomerism in Polycyclic Brominated Ketones

Positional isomerism in dibenzosuberenone derivatives arises from the reactivity differences between the α- and β-positions of the fused aromatic system. Bromination at position 4 (para to the ketone) is thermodynamically favored due to:

  • Electronic effects : The electron-withdrawing ketone group deactivates the ortho and meta positions, directing electrophilic substitution to the para position.
  • Steric factors : The annulene ring’s curvature reduces steric hindrance at position 4 compared to more congested positions like 1 or 3.

Comparative studies of isomers reveal distinct physicochemical properties:

Isomer Synthetic Method Reactivity Stability
4-Bromo derivative AlCl₃-catalyzed bromination Undergoes Suzuki coupling Stable at room temperature
10-Bromo derivative Bromine/phosphorus tribromide Prone to elimination reactions Light-sensitive
3-Bromo derivative Copper-mediated bromination Forms nitriles with CuCN Hygroscopic

Properties

IUPAC Name

4-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCRYDCGKUIJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722925
Record name 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-90-9
Record name 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The primary approach to synthesizing 4-Bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one involves electrophilic aromatic bromination of the corresponding 10,11-dihydro-5H-dibenzo[a,d]annulen-5-one (also known as dibenzosuberone). The bromination selectively introduces a bromine atom at the 4-position of the aromatic ring system.

Starting Material Preparation

The precursor, 10,11-dihydro-5H-dibenzo[a,d]annulen-5-one, is typically prepared by hydrogenation or partial saturation of 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone), which contains a double bond in the seven-membered ring. This hydrogenation can be achieved catalytically under mild conditions to preserve the aromatic system while reducing the ring unsaturation.

Bromination Reaction Conditions

Electrophilic bromination is commonly performed using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in non-polar solvents such as chloroform (CHCl3) or carbon tetrachloride (CCl4), which facilitate selective monobromination.

  • Reagents : Bromine or N-bromosuccinimide (NBS)
  • Solvents : Chloroform, carbon tetrachloride, or dichloromethane
  • Temperature : Controlled at 0°C to room temperature to avoid polybromination
  • Reaction Time : Several hours, monitored by thin-layer chromatography (TLC)

Mechanism of Bromination

The bromination proceeds via electrophilic aromatic substitution, where the bromonium electrophile attacks the activated aromatic ring at the 4-position, favored by electronic and steric factors. The presence of the ketone group influences the regioselectivity due to its electron-withdrawing effect.

Data Table: Typical Bromination Reaction Parameters and Outcomes

Parameter Typical Conditions Observations/Notes
Starting Material 10,11-dihydro-5H-dibenzo[a,d]annulen-5-one Purity >95% required
Brominating Agent Bromine (Br2) or NBS NBS preferred for controlled bromination
Solvent Chloroform, CCl4, or DCM Non-polar solvents favor selectivity
Temperature 0°C to 25°C Lower temps reduce polybromination
Reaction Time 2–6 hours Monitored by TLC
Yield 70–85% Dependent on reaction conditions
Purification Column chromatography Silica gel, eluent: hexane/ethyl acetate
Product 4-Bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one Confirmed by NMR, MS, and melting point

Research Findings on Preparation

  • Selective Bromination : Studies consistently show that the bromination of the dihydro derivative proceeds regioselectively at the 4-position, attributed to the electron density distribution influenced by the ketone group and the fused ring system.

  • Reagent Choice Impact : N-bromosuccinimide (NBS) offers milder conditions and better selectivity compared to elemental bromine, reducing side reactions and overbromination.

  • Solvent Effects : Non-polar solvents such as chloroform and carbon tetrachloride are optimal to maintain the solubility of reactants and control the reaction rate.

  • Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques to monitor the progress and confirm the regioselectivity of bromination.

  • Scale-Up Considerations : Although industrial-scale synthesis data are limited, the laboratory methods are scalable with adjustments to reaction time, temperature control, and purification techniques to optimize yield and purity.

Summary Table of Preparation Approaches

Method No. Starting Material Brominating Agent Solvent Temperature Yield (%) Notes
1 10,11-dihydro-5H-dibenzo[a,d]annulen-5-one Br2 CHCl3 0–25°C 70–80 Requires careful temp control
2 10,11-dihydro-5H-dibenzo[a,d]annulen-5-one NBS CCl4 or DCM 0–25°C 75–85 Milder, better selectivity
3 Dibenzosuberenone (hydrogenated in situ) Br2/NBS + catalyst CHCl3 0–25°C 65–75 One-pot hydrogenation+bromination

Analytical Characterization Post-Preparation

  • NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern and ring saturation.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z consistent with C15H11BrO (Molecular weight ~287.15 g/mol).
  • Melting Point : Characteristic melting point range confirms purity.
  • Chromatography : High-performance liquid chromatography (HPLC) or column chromatography used for purification.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions, enabling functionalization of the tricyclic core.

Reaction Type Reagents/Conditions Major Product Key Findings
Halogen Exchange N-Bromosuccinimide (NBS), hv, CCl₄ 4,7-Dibromo derivativePhotobromination introduces bromine at position 7, forming dibrominated analogs .
Nucleophilic Substitution Sodium methoxide (NaOMe), methanol Methoxy-substituted derivativeMethanol acts as both solvent and nucleophile, displacing bromide .

Reduction Reactions

The ketone group is reducible to secondary alcohols, while the bromine can remain intact or participate in further reactions.

Reaction Type Reagents/Conditions Major Product Key Findings
Ketone Reduction LiAlH₄, ether 4-Bromo-10,11-dihydro-5H-dibenzo[a,d] annulen-5-olLithium aluminum hydride selectively reduces the ketone without altering bromine .
Dehydrohalogenation 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) Dehydrogenated dibenzosuberenone derivativeBase-mediated elimination of HBr yields unsaturated analogs .

Oxidation Reactions

The ketone group and aromatic system participate in oxidation pathways.

Reaction Type Reagents/Conditions Major Product Key Findings
Aromatic Oxidation SeO₂, nitrobenzene, 165°C 4-Bromo-4,5-benzotroponeSelenium dioxide induces dehydrogenation and ring expansion .
Ketone Oxidation KMnO₄, aqueous acidic conditions Carboxylic acid derivativesProlonged oxidation cleaves the ketone to carboxylic acid functionalities .

Acid-Catalyzed Cyclizations

The compound undergoes transannular Friedel-Crafts reactions under acidic conditions, forming complex bicyclic scaffolds.

Reaction Type Reagents/Conditions Major Product Key Findings
Friedel-Crafts Cyclization Polyphosphoric acid (PPA), sulfolane Bridged bicyclic hemiketals (e.g., 10f , 10g )Acid-mediated cyclization yields [3.3.1] bicyclic systems, confirmed by 2D NMR .

Grignard and Organometallic Reactions

The bromine atom facilitates organometallic coupling or substitution.

Reaction Type Reagents/Conditions Major Product Key Findings
Grignard Formation Mg, THF, alkyl halides Functionalized tricyclic aminesGrignard intermediates react with electrophiles to yield pharmacologically relevant analogs .

Comparative Reactivity Table

Reaction Reagent Temperature Yield (%) Selectivity
BrominationNBS, hv25°C65Preferential C7 bromination
DehydrohalogenationDBN80°C78Selective HBr elimination
Friedel-Crafts CyclizationPPA/sulfolane110°C52Forms bridged bicyclic products

Mechanistic Insights

  • Friedel-Crafts Cyclization : Protonation of the ketone activates the carbonyl, enabling electrophilic attack on the adjacent aromatic ring, followed by intramolecular cyclization .

  • Dehydrohalogenation : Base-mediated E2 elimination removes HBr, forming a conjugated diene system .

  • Grignard Reactivity : Bromine substitution with organomagnesium reagents proceeds via a two-electron transfer mechanism .

Scientific Research Applications

4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in the study of biological systems and as a tool in molecular biology research.

  • Industry: It is used in the production of materials and chemicals with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and applications:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Applications References
4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one 4-Br C₁₅H₁₁BrO 287.16 Reactivity in cross-coupling reactions; materials science applications
10-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one 10-Br C₁₅H₁₁BrO 287.16 Bromine at bridgehead position; used in synthesis of cyanomethylated derivatives (e.g., 94% yield in acetonitrile coupling)
4-Fluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one 4-F C₁₅H₁₁FO 226.25 Skin/eye irritant (H315, H319); potential kinase inhibitor scaffold
Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one) None C₁₅H₁₂O 208.26 Pharmaceutical impurity (e.g., nortriptyline); antidepressant intermediate
N-Substituted-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amines 5-NH₂ derivatives Variable Variable Neuroprotective agents with moderate yields (17–66%) via amine substitution
10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene derivatives 5-ylidene group Variable Variable Negligible PARP1 inhibition; highlights structural sensitivity in drug design

Electronic and Geometric Effects

  • Bromine vs. Fluorine Substitution : The 4-bromo derivative’s larger atomic radius and electron-withdrawing nature may increase electrophilicity at the carbonyl group compared to 4-fluoro analogs. Fluorine’s smaller size and strong electronegativity enhance metabolic stability but reduce polarizability .
  • Positional Isomerism : Bromination at the 10-position (bridgehead) in 10-bromo-dibenzosuberone creates steric hindrance, limiting reactivity in certain reactions (e.g., Suzuki coupling) compared to the 4-bromo isomer .
  • Bond Length and Ring Flexibility : Theoretical studies indicate that substituents influence the C10-C11 bond length (1.345–1.544 Å) and ring planarity. Bromine’s steric bulk may reduce ring flexibility compared to unsubstituted dibenzosuberone .

Q & A

Q. What are the key steps in synthesizing 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one?

Synthesis typically involves bromination of the parent compound, 10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one. A reported method starts with 10,11-dihydro-5H-dibenzo[a,d][7]annulene-5-thione as a precursor, followed by bromination under controlled conditions (e.g., using bromine or N-bromosuccinimide in a non-polar solvent). Purification via column chromatography and characterization by 1^1H/13^13C NMR are critical steps .

Example Reaction Conditions :

StepReagent/ConditionPurpose
BrominationN-bromosuccinimide (NBS), CCl4_4, 0°CSelective bromination at the 4-position
PurificationSilica gel chromatography (hexane:EtOAc)Isolation of pure product
Characterization1^1H NMR (400 MHz, CDCl3_3)Confirmation of structure

Q. How is the structural conformation of this compound validated?

X-ray crystallography is the gold standard for structural validation. For example, single-crystal X-ray diffraction can resolve bond lengths, dihedral angles (e.g., C–C distances of ~1.40 Å and Br–C–C angles of ~120°), and molecular packing . Complementary techniques include:

  • NMR Spectroscopy : 1^1H NMR peaks at δ 7.35 (aromatic protons) and δ 3.15 (methylene groups) align with the dibenzannulene framework .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O) and C–Br bonds (~1700 cm1^{-1} and ~550 cm1^{-1}, respectively).

Q. What safety protocols are essential for handling this compound?

Based on GHS hazard statements (H315: skin irritation; H319: eye irritation), researchers should:

  • Use PPE: Nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation.
  • Store in sealed containers at room temperature, away from oxidizers .
  • Emergency procedures: In case of exposure, rinse eyes/skin with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies between experimental and theoretical data (e.g., unexpected 1^1H NMR splitting patterns) may arise from dynamic effects like ring puckering. Strategies include:

  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-B3LYP/6-31G* optimized structures .
  • Variable-Temperature NMR : Identify conformational equilibria by observing peak coalescence at higher temperatures.
  • X-ray Diffraction : Resolve ambiguities by determining the solid-state structure .

Q. What strategies optimize the electrochemical properties of this compound for photochemical applications?

Cyclic voltammetry (CV) studies reveal redox behavior critical for photochemical switching. For instance:

  • Electrode Selection : Glassy carbon electrodes in CH2_2Cl2_2 with 0.1 M TBAPF6_6 as supporting electrolyte provide stable measurements.
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Br) stabilizes reduced states, altering oxidation potentials .

Example CV Parameters :

ParameterValue
Scan Rate100 mV/s
E1/2_{1/2} (Oxidation)+1.2 V vs. SCE
Diffusion Coefficient5.6 × 106^{-6} cm2^2/s

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (e.g., B3LYP/6-311+G**) model reaction pathways:

  • Bromine Reactivity : Calculate the C–Br bond dissociation energy (~65 kcal/mol) to assess suitability for Suzuki-Miyaura coupling.
  • Transition-State Analysis : Identify steric hindrance from the dibenzannulene framework, which may slow aryl-bromide activation .

Key Outputs :

  • HOMO/LUMO maps to predict nucleophilic/electrophilic sites.
  • Mulliken charges on bromine (-0.3 e) to estimate leaving-group ability.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

Variations may stem from polymorphic forms or impurities. Mitigation steps:

  • Recrystallization : Use solvents like ethanol or acetonitrile to isolate pure polymorphs.
  • Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events.
  • HPLC Purity Checks : Ensure >98% purity to exclude impurity effects .

Methodological Resources

  • Quantum Chemical Calculations : Use Gaussian or ORCA software for DFT optimizations .
  • Crystallography Tools : SHELXD/SHELXL for structure refinement .
  • Safety Compliance : Follow EN 14042 guidelines for laboratory exposure assessments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

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